molecular formula C16H10BrF3N2O2 B12333568 (2E)-3-(4-bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal

(2E)-3-(4-bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal

Cat. No.: B12333568
M. Wt: 399.16 g/mol
InChI Key: FRSXJKTYSOJVQE-DTTGQJNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and hydrazinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-(trifluoromethyl)phenylhydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then subjected to an aldol condensation reaction with an appropriate ketone to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would incorporate purification steps like recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-3-(4-bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal
  • (2E)-3-(4-fluorophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal

Uniqueness

The presence of the bromine atom in (2E)-3-(4-bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal distinguishes it from similar compounds. This unique feature can influence its reactivity and interactions with biological targets, making it a compound of particular interest in research and development.

Properties

Molecular Formula

C16H10BrF3N2O2

Molecular Weight

399.16 g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one

InChI

InChI=1S/C16H10BrF3N2O2/c17-12-5-1-10(2-6-12)15(24)14(9-23)22-21-13-7-3-11(4-8-13)16(18,19)20/h1-9,23H/b14-9+,22-21?

InChI Key

FRSXJKTYSOJVQE-DTTGQJNNSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=C\O)/N=NC2=CC=C(C=C2)C(F)(F)F)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=CO)N=NC2=CC=C(C=C2)C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.